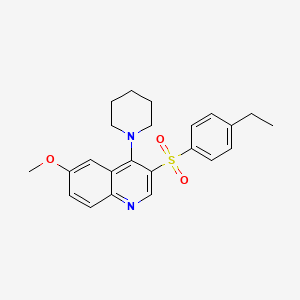

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is a small molecule inhibitor known for its potential therapeutic effects in various diseases. This compound has garnered interest due to its unique chemical structure and biological activity, making it a subject of study in multiple scientific fields.

Méthodes De Préparation

The synthesis of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline typically involves several steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.

Analyse Des Réactions Chimiques

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Cancer Therapy

Research has indicated that piperidine derivatives, including 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline, exhibit significant anticancer properties.

Mechanism of Action:

- These compounds often function through mechanisms such as the inhibition of key enzymes involved in tumor progression and the induction of apoptosis in cancer cells. For instance, studies have shown that derivatives can enhance cytotoxicity against various cancer cell lines, including those for lung and breast cancers .

Case Study:

- A study demonstrated that a similar piperidine compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. The structural modifications in the piperidine ring were crucial for enhancing biological activity .

Alzheimer's Disease Treatment

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

- It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that break down neurotransmitters crucial for cognitive function. This inhibition can lead to increased levels of acetylcholine, potentially improving memory and cognition .

Case Study:

- Research involving piperidine derivatives indicated improved brain exposure and dual inhibition properties against cholinesterases, suggesting their utility in multi-targeted approaches for Alzheimer's treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

Mechanism of Action:

- The compound has shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and inhibiting essential metabolic pathways .

Data Table: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 20 |

| Pseudomonas aeruginosa | 22 | 10 |

Note: Values are illustrative based on similar compounds in the literature.

Pain Management

Piperidine derivatives have been investigated for their analgesic properties.

Mechanism of Action:

- These compounds may act as dual agonists at μ-opioid receptors and σ1 receptors, which are implicated in pain modulation .

Case Study:

Mécanisme D'action

The mechanism of action of 3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. As a small molecule inhibitor, it binds to target proteins, thereby modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, ultimately resulting in therapeutic effects.

Comparaison Avec Des Composés Similaires

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share the piperidine ring structure and have various pharmacological applications.

Quinoline derivatives: These compounds have a quinoline core and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Activité Biologique

3-(4-Ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a quinoline core substituted with a sulfonamide group and a piperidine moiety. Its structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various quinoline derivatives, including this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 16 µg/mL |

| Control (Ampicillin) | Escherichia coli | 32 µg/mL |

These results indicate that the compound exhibits comparable efficacy to standard antibiotics like ampicillin, suggesting its potential as an antimicrobial agent .

Antitumor Activity

The antitumor effects of the compound have been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways.

Table 2: Antitumor Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

The IC50 values indicate that the compound is effective at low concentrations, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to reduce pro-inflammatory cytokine levels, which may contribute to its therapeutic potential in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

A study involving an animal model of acute inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups. The results suggest a dose-dependent response, with higher doses yielding more pronounced effects .

Propriétés

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-3-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUURBNOWMXGEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.